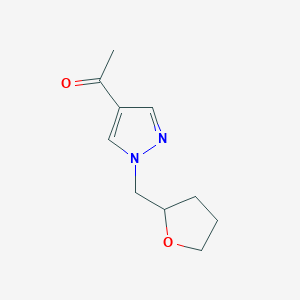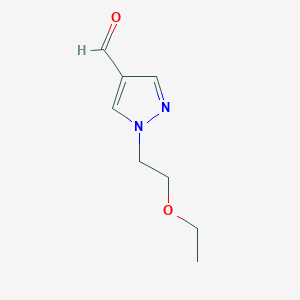
1-(3-氨基吡咯烷-1-基)-2-(噻吩-2-基)乙酮
描述
1-(3-Aminopyrrolidin-1-yl)-2-(thiophen-2-yl)ethan-1-one, otherwise known as 3-APMPA, is a synthetic compound that has been used extensively in scientific research. It is a member of the pyrrolidinophenone class of chemicals, which are derivatives of pyrrolidine and phenylacetone. 3-APMPA has been studied for its potential applications in medicine, biochemistry, and physiology. In
科学研究应用
铁电和荧光性质
- 铁电行为:Chen等人(2010年)对一种与1-(3-氨基吡咯烷-1-基)-2-(噻吩-2-基)乙酮相关的喹啉衍生物进行了研究,表明其具有铁电性质,表明在存储器件和传感器(Chen et al., 2010)中具有潜在应用。
- 蓝色荧光发射:同一研究还发现该化合物表现出强烈的蓝色荧光发射,暗示其在荧光材料和光学应用(Chen et al., 2010)中的用途。
抗氧化和抗微生物活性
- 抗氧化性质:Gopi等人(2016年)合成了使用类似噻吩基化合物的查尔酮衍生物,并发现它们表现出显著的抗氧化活性。这表明在氧化应激相关疾病中具有潜在的治疗或保护应用(Gopi et al., 2016)。
- 抗微生物效应:同样的化合物也显示出显著的抗微生物活性,暗示它们在开发新的抗菌和抗真菌剂(Gopi et al., 2016)中的用途。
化学和光谱性质
- 化学反应性和光谱学:Hunter和McNab(2010年)研究了与所讨论化合物在结构上相关的3-羟基噻吩系统的性质。他们对反应性和光谱性质的发现可以为了解类似化合物在各种化学环境中的行为提供见解(Hunter & McNab, 2010)。
多取代吡咯的合成
- 无金属合成方法:Kumar等人(2017年)开发了一种高效的无金属方法,用于使用噻吩基化合物合成多取代吡咯衍生物,表明在有机合成和药物应用(Kumar et al., 2017)中具有潜力。
属性
IUPAC Name |
1-(3-aminopyrrolidin-1-yl)-2-thiophen-2-ylethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2OS/c11-8-3-4-12(7-8)10(13)6-9-2-1-5-14-9/h1-2,5,8H,3-4,6-7,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAHXBJQQFPTUON-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1N)C(=O)CC2=CC=CS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Aminopyrrolidin-1-yl)-2-(thiophen-2-yl)ethan-1-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]ethan-1-amine](/img/structure/B1467980.png)
![1-{1-[(2-fluorophenyl)methyl]-1H-pyrazol-4-yl}ethan-1-amine](/img/structure/B1467981.png)
![[6-Methyl-2-(piperidin-1-yl)pyrimidin-4-yl]methanol](/img/structure/B1467985.png)
![{4-[(6-Methylpyridazin-3-yl)oxy]cyclohexyl}amine](/img/structure/B1467986.png)
![[4-(Quinoxalin-2-yloxy)cyclohexyl]amine](/img/structure/B1467987.png)
![3-{4-[3-(methylamino)propyl]-1H-pyrazol-1-yl}propanenitrile](/img/structure/B1467988.png)

![{1-[(3-fluorophenyl)methyl]-1H-pyrazol-4-yl}methanamine](/img/structure/B1467990.png)
![[1-(cyclopentylmethyl)-1H-pyrazol-4-yl]methanamine](/img/structure/B1467991.png)

![1-[1-(2-phenylethyl)-1H-pyrazol-4-yl]ethan-1-amine](/img/structure/B1467993.png)

![({1-[(3-fluorophenyl)methyl]-1H-pyrazol-4-yl}methyl)(methyl)amine](/img/structure/B1467997.png)
![1-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}ethan-1-one](/img/structure/B1468001.png)